Methyl 3-(2-octadecylcyclopropen-1-yl)pentanoate
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Overview
Description
Methyl 3-(2-octadecylcyclopropen-1-yl)pentanoate: is a complex organic compound characterized by its unique structure, which includes a cyclopropene ring and a long octadecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-octadecylcyclopropen-1-yl)pentanoate typically involves multiple steps, starting with the preparation of the cyclopropene ring. The cyclopropene ring can be synthesized through the reaction of an alkyne with a carbene precursor under specific conditions. The octadecyl chain is then introduced through a series of reactions, including alkylation and esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-octadecylcyclopropen-1-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 3-(2-octadecylcyclopropen-1-yl)pentanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(2-octadecylcyclopropen-1-yl)pentanoate involves its interaction with specific molecular targets. The cyclopropene ring and the ester group play crucial roles in its reactivity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(2-octadecylcycloprop-1-en-1-yl)hexanoate
- Methyl 5-(2-octadecylcycloprop-1-en-1-yl)butanoate
Uniqueness
Methyl 3-(2-octadecylcyclopropen-1-yl)pentanoate is unique due to its specific chain length and the presence of the cyclopropene ring. These structural features confer distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
156733-00-5 |
---|---|
Molecular Formula |
C27H50O2 |
Molecular Weight |
406.7 g/mol |
IUPAC Name |
methyl 5-(2-octadecylcyclopropen-1-yl)pentanoate |
InChI |
InChI=1S/C27H50O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-25-24-26(25)22-19-20-23-27(28)29-2/h3-24H2,1-2H3 |
InChI Key |
SSVRHBGDDJATMX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCC1=C(C1)CCCCC(=O)OC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=C(C1)CCCCC(=O)OC |
Synonyms |
methyl 3-(2-octadecylcyclopropen--1-yl)pentanoate methyl ODC-pentanoate |
Origin of Product |
United States |
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